molecular formula C17H23BN2O3 B2662843 1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole CAS No. 2406307-82-0

1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole

Cat. No.: B2662843
CAS No.: 2406307-82-0
M. Wt: 314.19
InChI Key: MSZLFXWHWHLHJH-UHFFFAOYSA-N
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Description

1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole is a sophisticated boronic ester pinacol ester that serves as a versatile intermediate in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in Suzuki-Miyaura cross-coupling , a palladium-catalyzed process that forms biaryl and heteroaryl carbon-carbon bonds with high fidelity and functional group tolerance. This compound features a pyrazole core, a privileged scaffold in medicinal chemistry, linked via a methyleneoxy bridge to a phenylboronic ester, making it an ideal electrophilic coupling partner. Researchers utilize this reagent in the construction of complex molecular architectures for the discovery and development of new pharmaceutical agents , agrochemicals, and organic materials. The tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group enhances the stability and handling of the boronic acid derivative while maintaining high reactivity under standard coupling conditions. Its specific structure allows for the efficient introduction of a functionalized pyrazole-phenoxy motif into larger molecules, enabling the exploration of structure-activity relationships in lead optimization campaigns. This compound is instrumental for academic and industrial research groups focused on expanding chemical space and developing novel bioactive compounds.

Properties

IUPAC Name

1-methyl-4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-7-6-8-15(9-14)21-12-13-10-19-20(5)11-13/h6-11H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZLFXWHWHLHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Boronic Ester Group: The boronic ester group is introduced via a borylation reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and advanced purification techniques would ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce boronic acids .

Scientific Research Applications

1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole involves its role as a boronic ester. Boronic esters are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The compound’s molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Properties

The target compound is compared to analogs with modifications in substituent positions , linker types , and electronic/steric profiles . Below is a comparative analysis:

Compound Name Molecular Formula Substituent Position Linker Type Key Applications/Properties Reference
Target Compound C₁₈H₂₄BN₂O₃ Meta-phenoxy Phenoxymethyl Pharmaceutical intermediates; Suzuki coupling
1-Methyl-4-[4-(tetramethyl-dioxaborolan-2-yl)phenyl]-1H-pyrazole C₁₆H₂₁BN₂O₂ Para-phenyl Direct bond Pesticide intermediates; higher steric hindrance
1-[3-(Tetramethyl-dioxaborolan-2-yl)phenyl]-1H-pyrazole C₁₅H₁₉BN₂O₂ Meta-phenyl Direct bond Cross-coupling reagent; reduced solubility
1-{[2-Fluoro-4-(tetramethyl-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole C₁₆H₂₀BFN₂O₂ Para-fluoro-benzyl Benzyl Research use; electron-withdrawing effects
1-Methyl-3-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole C₁₀H₁₆BN₂O₂ Pyrazole 3-position Direct bond High reactivity in coupling; steric flexibility

Comparative Analysis

Substituent Position and Reactivity
  • Meta vs. Para Substitution: The target compound’s meta-phenoxy substitution (vs. Para-substituted analogs (e.g., ) exhibit slower reaction kinetics due to steric crowding.
  • Benzyl vs. Phenoxymethyl Linkers: The phenoxymethyl linker in the target compound improves solubility in polar solvents compared to direct phenyl-bonded analogs (e.g., ). Benzyl-linked derivatives (e.g., ) introduce electron-withdrawing effects (e.g., fluorine) that may alter boron’s electrophilicity.
Electronic and Steric Effects
  • Electron-Withdrawing Groups (EWGs) : Fluorinated analogs (e.g., ) exhibit increased stability under acidic conditions but may reduce coupling efficiency due to decreased boron electrophilicity.
  • Steric Flexibility: The target compound’s phenoxymethyl linker provides conformational flexibility, facilitating interactions in catalytic cycles compared to rigid para-phenyl analogs .

Biological Activity

1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C10H17BN2O2C_{10}H_{17}BN_2O_2. Its structure includes a pyrazole ring substituted with a tetramethyl-1,3,2-dioxaborolane moiety, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate the boron-containing moiety effectively. The detailed synthetic pathway can be referenced in various chemical literature sources.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Studies have shown that the compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular processes.
  • Antioxidant Properties : The presence of the dioxaborolane group suggests potential antioxidant activity, which can protect cells from oxidative stress.

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.
  • Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests a potential role in treating neurodegenerative diseases.
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in activated macrophages.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusModel/SystemKey Findings
Anticancer ActivityBreast cancer cell linesInduces apoptosis via caspase activation
Neuroprotective EffectsNeuronal cell culturesProtects against neurotoxic-induced apoptosis
Anti-inflammatory EffectsActivated macrophagesDecreases pro-inflammatory cytokine production

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